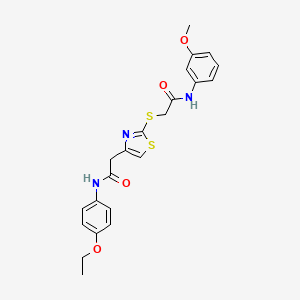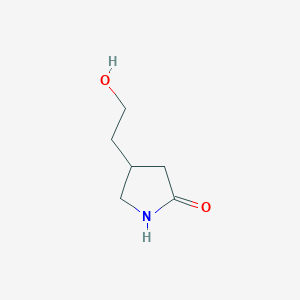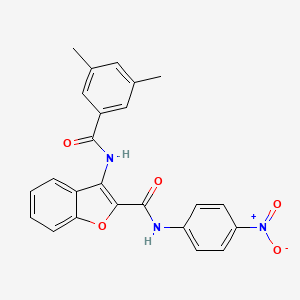![molecular formula C20H21F3N2O B2514898 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-75-7](/img/structure/B2514898.png)
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be achieved through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline almost quantitatively, and the presence of aldehydes or ketones can lead to hydroxyalkyl derivatives . Additionally, the synthesis of related quinoxaline C-nucleosides has been reported through the condensation of 1,2-diaminobenzenes with ribofuranosyl derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by a fused ring system that can influence the compound's electronic and steric properties. The presence of a trifluoromethyl group, as in the compound of interest, can significantly affect the molecule's reactivity due to its strong electron-withdrawing nature .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxaline derivatives can undergo various chemical reactions. For example, they can serve as hydrogen sources in biomimetic asymmetric hydrogenation, providing chiral amines with high enantiomeric excess . They can also be transformed into diversified derivatives via rhodium-catalyzed carbenoid insertion reactions . These reactions highlight the versatility and reactivity of the pyrrolo[1,2-a]quinoxaline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of substituents such as the methoxybenzyl and trifluoromethyl groups can alter properties like solubility, boiling and melting points, and stability. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity . Additionally, the fused ring system can confer rigidity to the molecule, potentially impacting its binding to biological targets .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Pyrrolo[1,2-a]quinoxalines, similar to the compound , have been the subject of extensive research due to their interesting chemical properties and potential as precursors to more complex molecules. The synthesis of pyrrolo[1,2-a]quinoxalines often involves intricate organic reactions, highlighting their utility in developing new synthetic methodologies. For example, Liu et al. (2018) demonstrated a metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, achieving high yields and selectivity, which is significant for synthetic organic chemistry and the development of environmentally friendly chemical processes (Liu et al., 2018).
Material Science
In material science, the structural features of pyrrolo[1,2-a]quinoxalines, such as electronic configuration and photophysical properties, make them candidates for use in electronic and optoelectronic devices. Rajalakshmi and Palanisami (2020) explored Y-shaped tri-fluoromethyl substituted quinoxalines for their optical properties and potential applications in organic electronics, indicating the relevance of structurally related compounds in developing new materials with unique electronic properties (Rajalakshmi & Palanisami, 2020).
Medicinal Chemistry
Pyrrolo[1,2-a]quinoxaline derivatives have also been investigated for their biological activities, including anticancer and antimicrobial properties. Carullo et al. (2021) synthesized a series of pyrrolo[1,2-a]quinoxalines with antiproliferative activity against GPER-expressing breast cancer cells, showcasing the potential of such compounds in medicinal chemistry and drug development (Carullo et al., 2021). Additionally, Abbas et al. (2017) designed and synthesized quinoxaline derivatives as potential anticancer and antimicrobial agents, further emphasizing the significance of quinoxaline compounds in therapeutic applications (Abbas, Al-Marhabi, & Ammar, 2017).
Mécanisme D'action
Mode of Action
Quinoxalines and their derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Quinoxalines are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The trifluoromethoxy group present in the compound is known to influence the pharmacokinetic properties of pharmaceuticals .
Result of Action
Quinoxalines are known to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-26-17-6-2-4-14(10-17)12-24-13-16-5-3-9-25(16)18-8-7-15(11-19(18)24)20(21,22)23/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLPJUODIPZBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)


![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)
